![molecular formula C46H54N4O10 B13783209 methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate
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Overview
Description
The compound “methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate” is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, various functional groups, and a polycyclic framework. Such compounds often exhibit interesting chemical properties and biological activities, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the polycyclic framework, introduction of functional groups, and stereoselective reactions to establish the chiral centers. Common synthetic methods may include:
Cyclization reactions: to form the polycyclic structure.
Functional group transformations: such as oxidation, reduction, and esterification.
Stereoselective synthesis: using chiral catalysts or auxiliaries to control the configuration of chiral centers.
Industrial Production Methods
Industrial production of such complex molecules may involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of scalable synthetic routes: that are cost-effective and environmentally friendly.
Purification techniques: such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation and reduction reactions: to modify the oxidation state of functional groups.
Substitution reactions: where functional groups are replaced by others.
Hydrolysis reactions: to break ester or amide bonds.
Common Reagents and Conditions
Reagents commonly used in these reactions may include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Acids and bases: to catalyze hydrolysis or substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific functional groups and reaction conditions. For example:
Oxidation: may yield carboxylic acids or ketones.
Reduction: may produce alcohols or amines.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development.
Industry: Utilizing its unique chemical properties in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound will depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: to modulate their activity.
Interacting with nucleic acids: to affect gene expression.
Disrupting cellular membranes: to induce cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other polycyclic organic molecules with multiple chiral centers and diverse functional groups. Examples could be:
Steroids: Complex polycyclic compounds with significant biological activities.
Alkaloids: Naturally occurring polycyclic compounds with medicinal properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, functional groups, and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate is a complex organic compound with potential biological activities that warrant thorough investigation.
Chemical Structure and Properties
This compound features a unique pentacyclic structure with multiple functional groups that may contribute to its biological activity:
Property | Details |
---|---|
Molecular Formula | C₃₃H₄₃N₂O₇ |
Molecular Weight | 573.75 g/mol |
Structural Features | Pentacyclic framework with multiple substituents |
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.
-
Mechanism of Action :
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of cell proliferation by disrupting cell cycle progression.
- Case Studies :
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties.
-
Testing Against Pathogens :
- In vitro studies have shown effectiveness against several bacterial strains.
- The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Research Findings :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application.
Absorption and Metabolism
Studies suggest that similar compounds are well absorbed in biological systems and undergo extensive metabolic transformations.
Toxicological Profile
Preliminary assessments indicate low toxicity levels; however, comprehensive toxicological studies are necessary to ascertain safety profiles.
Properties
Molecular Formula |
C46H54N4O10 |
---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36-,37?,38+,39+,42+,43+,44+,45-,46-/m0/s1 |
InChI Key |
GLDSBTCHEGZWCV-DBUONEPNSA-N |
Isomeric SMILES |
CC[C@@]12CN3CCC4=C([C@](C[C@@H](C3)[C@@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Canonical SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Origin of Product |
United States |
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